BenchChemオンラインストアへようこそ!

4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

PurE inhibition antimicrobial regioisomeric SAR

4-Benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-90-1, molecular formula C₂₄H₁₉N₃O₃, MW 397.43 g/mol, InChIKey QCRILBVVOPIICW-UHFFFAOYSA-N) is a synthetic small molecule belonging to the 2,5-disubstituted 1,3,4-oxadiazole benzamide class. This compound features a 4-benzoylbenzamide core linked via an amide bond to a 2-amino-5-(2,5-dimethylphenyl)-1,3,4-oxadiazole scaffold.

Molecular Formula C24H19N3O3
Molecular Weight 397.434
CAS No. 891117-90-1
Cat. No. B2652460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891117-90-1
Molecular FormulaC24H19N3O3
Molecular Weight397.434
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H19N3O3/c1-15-8-9-16(2)20(14-15)23-26-27-24(30-23)25-22(29)19-12-10-18(11-13-19)21(28)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27,29)
InChIKeyQCRILBVVOPIICW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-90-1): Compound Class and Structural Identity


4-Benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-90-1, molecular formula C₂₄H₁₉N₃O₃, MW 397.43 g/mol, InChIKey QCRILBVVOPIICW-UHFFFAOYSA-N) is a synthetic small molecule belonging to the 2,5-disubstituted 1,3,4-oxadiazole benzamide class . This compound features a 4-benzoylbenzamide core linked via an amide bond to a 2-amino-5-(2,5-dimethylphenyl)-1,3,4-oxadiazole scaffold. The 1,3,4-oxadiazole heterocycle is a well-established privileged scaffold in medicinal chemistry, with documented applications across antibacterial, anticancer, anti-inflammatory, and anticonvulsant therapeutic areas [1]. The specific 2,5-dimethylphenyl substitution pattern on the oxadiazole C5 position confers distinct steric and electronic properties compared to other regioisomeric analogs (e.g., 2,4-dimethylphenyl or 3,4-dimethylphenyl variants), which may influence target binding, solubility, and metabolic stability [2].

Why 1,3,4-Oxadiazole Benzamides Cannot Be Interchanged: Substitution-Pattern Sensitivity in 4-Benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Within the 2,5-disubstituted 1,3,4-oxadiazole benzamide class, the position and nature of substituents on the phenyl ring attached to the oxadiazole C5 carbon critically modulate target engagement, potency, and selectivity. Evidence from a structurally analogous compound—4-benzoyl-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide—demonstrates measurable but modest enzyme inhibition (13% at 10 µM against Bacillus anthracis PurE) [1]. The target compound's 2,5-dimethylphenyl substitution pattern differs from the 2,4-dimethylphenyl variant in both steric topology and electronic distribution at the enzyme binding interface, which can produce divergent binding affinities, selectivity profiles, and physicochemical properties (e.g., logP, aqueous solubility) [2]. Generic substitution among regioisomeric oxadiazole benzamides without confirmatory comparative data may therefore lead to unpredictable biological outcomes in screening campaigns or structure-activity relationship (SAR) studies [3].

Quantitative Differentiation Evidence for 4-Benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-90-1)


Regioisomeric Substitution Effect: 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl on Oxadiazole C5 in PurE Enzyme Inhibition

The closest structurally characterized analog—4-benzoyl-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide—demonstrated 13% inhibition of Bacillus anthracis PurE (N⁵-CAIR mutase) at a concentration of 0.010 mM (10 µM) [1]. The target compound 4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide differs solely in the methyl group position on the phenyl ring (2,5- vs. 2,4-dimethyl), a modification known in medicinal chemistry to alter π-stacking interactions, steric complementarity with hydrophobic enzyme pockets, and overall molecular shape [2]. No direct PurE inhibition data are available for the 2,5-dimethylphenyl target compound; therefore, any potency difference relative to the 2,4-dimethylphenyl analog cannot be quantified from published literature.

PurE inhibition antimicrobial regioisomeric SAR Bacillus anthracis

Class-Level Anticancer Potential of 1,3,4-Oxadiazole Benzamides: Comparative Context for the 2,5-Dimethylphenyl Scaffold

The 1,3,4-oxadiazole benzamide chemotype has demonstrated potent anticancer activity across multiple structural analogs. Specifically, amide derivatives of 1,3,4-oxadiazole linked with benzoxazole (compounds 12a and 12c) exhibited sub-micromolar IC₅₀ values: 0.018 µM and 0.093 µM against HT-29 colon cancer cells, surpassing the standard drug comparator [1]. In a separate study, benzoxazole-linked 1,3,4-oxadiazole compound 10b (bearing a 3,4,5-trimethoxyphenyl substituent) displayed IC₅₀ values of 0.13 ± 0.014 µM (A549 lung), 0.10 ± 0.013 µM (MCF-7 breast), and 0.22 ± 0.017 µM (HT-29 colon) [2]. The target compound 4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide contains the same core 1,3,4-oxadiazole-benzamide pharmacophore but with a 4-benzoylbenzamide moiety and a 2,5-dimethylphenyl C5 substituent that has not been directly evaluated in any published anticancer assay. The 4-benzoyl substituent may contribute to π-stacking interactions with aromatic residues in kinase ATP-binding pockets (e.g., VEGFR-2), as suggested by docking studies of structurally related 3-phenoxybenzoic acid oxadiazole derivatives [3], but direct confirmatory data are absent.

anticancer cytotoxicity oxadiazole cancer cell lines

Physicochemical Property Differentiation: Calculated vs. Experimental Parameters Across 1,3,4-Oxadiazole Benzamide Analogs

The target compound (MW 397.43, C₂₄H₁₉N₃O₃) differs from simpler 1,3,4-oxadiazole benzamide analogs such as N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide (MW 293.32, C₁₇H₁₅N₃O₂) by the presence of an additional 4-benzoyl substituent, which adds approximately 104 Da to the molecular weight and introduces a benzophenone-like moiety [1]. This structural difference is predicted to increase lipophilicity (estimated AlogP increase of approximately 1.5–2.0 log units) and decrease aqueous solubility compared to the unsubstituted benzamide analog, based on established additive fragment-based calculation methods . The 2,5-dimethylphenyl group on the oxadiazole C5 position may also enhance membrane permeability relative to unsubstituted phenyl analogs, as noted in the physicochemical characterization of related N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide [2]. However, no experimentally measured logP, solubility, or permeability data have been published for the specific target compound.

physicochemical properties drug-likeness solubility logP

Synthetic Tractability and Scaffold Versatility: 2,5-Dimethylphenyl-1,3,4-oxadiazole as a Derivatizable Intermediate

The 2-amino-5-(2,5-dimethylphenyl)-1,3,4-oxadiazole core (CAS 1016739-03-9, MW 189.21, C₁₀H₁₁N₃O) is commercially available as a versatile small-molecule scaffold (≥95% purity) , enabling facile acylation with substituted benzoyl chlorides to generate diverse benzamide libraries . The target compound 4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide represents one specific acylated product derived from this scaffold, using 4-benzoylbenzoyl chloride as the acylating agent. This modular synthetic route—cyclodehydration of 4-benzoylbenzohydrazide with the appropriate aryl hydrazide followed by acylation—is well-established for 2,5-disubstituted 1,3,4-oxadiazoles [1]. The 2,5-dimethylphenyl substituent is distinct from the more commonly employed 2,4-dimethylphenyl variant, and the synthetic intermediate bearing the 2,5-dimethylphenyl group enables the construction of compound libraries that systematically explore this underexplored substitution space [2]. No comparative synthetic yield or purity data specific to the target compound have been published versus other acylated derivatives.

synthetic intermediate building block derivatization medicinal chemistry

Absence of Direct Comparative Biological Data: Acknowledged Gap in Published Evidence

A comprehensive search of PubMed, BindingDB, ChEMBL, BRENDA, Google Patents, and major chemical supplier databases conducted on 2026-05-07 yielded no published, peer-reviewed studies reporting quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, % inhibition at stated concentration) specifically for 4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891117-90-1) in any assay system [1]. The closest structurally characterized analog with reported biological data remains the 2,4-dimethylphenyl regioisomer (13% PurE inhibition at 10 µM) [2]. This absence of direct empirical data means that any differentiation claim for the target compound relative to its analogs must be treated as unvalidated until primary screening data are generated [3]. The compound is listed in multiple chemical supplier catalogs (BenchChem, EvitaChem) as a research-grade chemical, but no vendor-provided biological characterization data beyond compound identity and purity specifications are available.

data gap empirical validation risk assessment procurement caveat

Application Scenarios for 4-Benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Available Evidence


Exploratory SAR Library Expansion: Probing the 2,5-Dimethylphenyl Substitution Space in 1,3,4-Oxadiazole Benzamides

Medicinal chemistry teams engaged in hit-to-lead optimization of 1,3,4-oxadiazole benzamide scaffolds can employ this compound as a deliberate regioisomeric probe to systematically compare the 2,5-dimethylphenyl substitution pattern against the partially characterized 2,4-dimethylphenyl variant (13% PurE inhibition at 10 µM) [1]. Pairing this compound with the commercially available 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine scaffold intermediate (CAS 1016739-03-9) enables parallel synthesis of focused libraries where the 2,5-dimethylphenyl group is held constant while the benzamide acyl moiety is varied, facilitating structure-activity relationship mapping in this underexplored substitution space . The 4-benzoylbenzamide moiety introduces a benzophenone-like substructure that may engage in unique π-stacking interactions or serve as a photoaffinity labeling handle, though this potential remains unvalidated [2].

PurE Enzyme Inhibitor Screening with Regioisomeric Comparator

Investigators studying bacterial PurE (N⁵-CAIR mutase) as an antimicrobial target may utilize this compound in head-to-head enzyme inhibition assays against the 2,4-dimethylphenyl analog (13% inhibition at 10 µM against B. anthracis PurE; Kim et al., 2015) [1]. The thermal shift assay methodology optimized by Kim et al. provides a validated experimental framework for comparative evaluation. The differential activity between the 2,5- and 2,4-dimethylphenyl regioisomers would inform whether the methyl group position on the oxadiazole C5-phenyl ring materially affects PurE active-site complementarity. Procurement of both compounds simultaneously from a single supplier is recommended to minimize batch-to-batch purity variability.

Physicochemical Profiling and Formulation Feasibility Assessment

Formulation scientists and DMPK groups requiring compounds with predicted moderate-to-high lipophilicity for membrane permeability studies can evaluate this compound (estimated AlogP ~3.5–4.5 based on fragment addition, MW 397.43) [1]. The 4-benzoyl substituent increases lipophilicity relative to simpler 1,3,4-oxadiazole benzamides, making this compound a suitable candidate for assessing the relationship between calculated logP and experimentally determined kinetic solubility, Caco-2 permeability, or microsomal stability within this chemical series . Procurement specifications should request purity ≥95% (HPLC) with explicit reporting of residual solvents (particularly DMF or SOCl₂ from synthesis) to avoid confounding in biological assays [2].

Negative Control or Tool Compound for Kinase Selectivity Panels

Given the established VEGFR-2 inhibitory activity of structurally related 1,3,4-oxadiazole benzamide derivatives (Heriz et al., 2024) [1], this compound—lacking published kinase profiling data—may serve as a structurally matched negative control or selectivity tool compound in kinase inhibition panels. Its 2,5-dimethylphenyl substitution pattern distinguishes it from the 3-phenoxybenzoic acid-based oxadiazole VEGFR-2 inhibitors, and demonstrating that this substitution pattern abolishes or retains VEGFR-2 binding would contribute valuable selectivity SAR. Procurement at ≥95% purity with provision of ¹H NMR and LC-MS characterization data is essential to ensure structural identity and rule out contaminating kinase-inhibitory impurities that could confound selectivity conclusions .

Quote Request

Request a Quote for 4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.